molecular formula C13H19Cl2NO B1426390 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-48-0

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426390
CAS No.: 1220029-48-0
M. Wt: 276.2 g/mol
InChI Key: JAENSDPRHZGINL-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. Its structure, featuring a pyrrolidine ring linked to a phenoxy moiety, is characteristic of ligands that target monoamine transporter proteins . Research into structurally analogous pyrrolidinophenones, such as MDPV and its derivatives, has shown that this class of compounds typically acts as potent uptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET) . By blocking the reuptake of neurotransmitters like dopamine, these compounds can elevate extracellular levels in the brain, a mechanism that underlies the study of psychomotor stimulation and reinforcement in animal models . Consequently, this chemical serves as a critical research tool for investigating the neurobiological mechanisms underlying stimulant effects, addiction, and the structure-activity relationships of transporter inhibitors . Its value is primarily in advancing the understanding of central nervous system (CNS) disorders and developing novel pharmacotherapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-chloro-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAENSDPRHZGINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nucleophilic Substitution of Phenoxy Derivatives

Method Overview:

This approach involves the synthesis of the phenoxy intermediate, followed by its methylation and subsequent cyclization to form the pyrrolidine ring. The core steps include:

  • Step 1: Synthesis of 4-chloro-2-ethylphenol or phenoxy precursor via halogenation of ethylphenol derivatives.
  • Step 2: Formation of the phenoxy methyl intermediate by reacting the phenol derivative with formaldehyde or methylating agents.
  • Step 3: Nucleophilic substitution with pyrrolidine or its derivatives to introduce the pyrrolidine moiety.

Reaction Scheme:

4-Chloro-2-ethylphenol + Formaldehyde → 4-Chloro-2-ethylphenoxy methyl
→ React with pyrrolidine derivatives → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine
→ Hydrochloride salt formation

Key Conditions:

  • Use of strong bases like potassium carbonate or sodium hydride to facilitate phenolate formation.
  • Methylation using methyl iodide or dimethyl sulfate.
  • Cyclization under reflux in polar aprotic solvents such as dimethylformamide (DMF).

Hydrogenation and Reductive Amination Pathway

Method Overview:

Starting from heterocyclic precursors, this method involves reduction and amination steps:

  • Step 1: Synthesis of a chlorinated phenoxy precursor.
  • Step 2: Hydrogenation of the aromatic ring or side chain in the presence of metal catalysts (e.g., palladium, rhodium).
  • Step 3: Reductive amination with pyrrolidine to introduce the pyrrolidine ring.

Reaction Scheme:

Chlorinated phenoxy compound + H2 (metal catalyst) → Reduced intermediate
→ Reductive amination with pyrrolidine → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Conditions:

  • Hydrogenation at 50–100°C under 4–10 MPa H2 pressure.
  • Use of solvents like ethanol or methanol.
  • Catalysts such as Pd/C or Rh/C.

Research Data:

Patent CN1621403A indicates that hydrogenation of pyrrolidine derivatives is a common route, emphasizing the importance of catalytic reduction in heterocyclic synthesis.

Alternative Synthesis via Multi-step Heterocyclic Construction

Method Overview:

This involves constructing the pyrrolidine ring first, then attaching the phenoxy moiety:

  • Step 1: Synthesis of pyrrolidine derivatives with suitable functional groups.
  • Step 2: Functionalization of the pyrrolidine with chlorophenoxy methyl groups via nucleophilic substitution.
  • Step 3: Formation of the hydrochloride salt.

Reaction Scheme:

Pyrrolidine + chlorophenoxy methyl chloride → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine
→ Acidification with HCl to form hydrochloride salt

Conditions:

  • Use of bases like triethylamine to facilitate substitution.
  • Reflux in solvents such as acetonitrile or ethanol.

Research Insights:

Patent literature supports that multi-step heterocyclic synthesis with functional group manipulations is a standard approach in pharmaceutical intermediate preparation.

Data Table Summarizing Preparation Methods

Method No. Synthetic Strategy Key Reagents Catalysts Solvents Yield (%) Remarks
1 Nucleophilic substitution & methylation Formaldehyde, K2CO3 - DMF ~90-95 Efficient for phenoxy methyl intermediates
2 Halogenation & nucleophilic substitution Cl2, chloromethyl reagents Phase transfer catalysts Acetonitrile, ethanol ~85-90 Suitable for selective chlorination
3 Hydrogenation & reductive amination H2, Pd/C or Rh/C Metal catalysts Methanol, ethanol ~80-90 Requires controlled hydrogenation conditions
4 Multi-step heterocyclic construction Chlorophenoxy methyl chloride Triethylamine Ethanol, acetonitrile ~85-95 Versatile for complex derivatives

Research Findings & Notes

  • The patent EP2187742B1 highlights the synthesis of pyran derivatives with similar substitution patterns, emphasizing the importance of halogenation and methylation steps.
  • Patent CN1621403A demonstrates the efficacy of catalytic hydrogenation in heterocyclic synthesis, which is applicable to pyrrolidine derivatives.
  • The choice of solvents and catalysts significantly influences yield and purity, with polar aprotic solvents like DMF and ethanol being preferred.
  • The hydrochloride salt formation is typically achieved via acidification with hydrochloric acid post-synthesis, ensuring compound stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Dechlorinated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for binding to various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(4-Methyl-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(4-Fluoro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural characteristics of this compound enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenActivity ObservedReference
Escherichia coliInhibition at low concentrations
Staphylococcus aureusModerate activity
Candida albicansNotable inhibitory effects

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown effectiveness against several cancer cell lines, indicating its role as a possible therapeutic agent in oncology.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Mechanism of ActionReference
MCF-725.0Induction of apoptosis
MDA-MB-23118.5Modulation of oxidative stress pathways
HeLa30.0DNA fragmentation leading to apoptosis

The biological effects of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Cellular Receptor Interaction : It can bind to cellular receptors, affecting signal transduction pathways crucial for cellular responses.

Study on Anticancer Activity

A significant study focused on the anticancer effects of this compound showed strong inhibitory effects on MDA-MB-231 cells compared to non-malignant breast epithelial cells (MCF-10A). This selectivity towards cancer cells suggests its potential for therapeutic applications in treating breast cancer.

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial properties of this compound against ESKAPE pathogens and Candida species. The results indicated notable activity, reinforcing its potential as a candidate for new antimicrobial therapies.

Q & A

Q. What are the recommended methods for synthesizing 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and purification via recrystallization or column chromatography. Key steps:

Substrate Preparation: Use 4-chloro-2-ethylphenol as the starting material, activated with a chloromethyl group (e.g., via Mannich reaction).

Pyrrolidine Coupling: React the chloromethyl intermediate with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-methylphenoxy backbone.

Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Purification: Use solvent recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity.
Critical Parameters: Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reagents must be optimized to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the pyrrolidine ring, ethylphenoxy group, and chlorinated aromatic protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻).
  • X-ray Crystallography: For absolute configuration determination if single crystals are obtainable.
  • HPLC-PDA: Purity assessment using a C18 column with UV detection at 254 nm.
    Data Validation: Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Mitigation: Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists.
  • Waste Disposal: Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
    Compliance: Follow GHS guidelines and institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling be integrated into optimizing reaction pathways for this compound?

Methodological Answer:

  • Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and identify energetically favorable pathways.
  • Solvent Effects: Simulate solvent interactions via COSMO-RS to select solvents that enhance yield (e.g., DMF vs. THF).
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) for key steps like chloromethylation.
    Validation: Compare computational predictions with experimental yields and adjust parameters iteratively .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines).
  • Dose-Response Validation: Re-evaluate activity in standardized assays (e.g., IC₅₀ in HEK293 cells) under controlled conditions (pH, serum concentration).
  • Structural Analogues: Synthesize and test derivatives (e.g., replacing chlorine with fluorine) to isolate structure-activity relationships (SAR).
    Case Study: Inconsistent cytotoxicity data may arise from variations in cell permeability or metabolic stability .

Q. What considerations are critical for designing in vivo pharmacological studies?

Methodological Answer:

  • Formulation: Use saline or PEG-based vehicles to enhance solubility; confirm stability via LC-MS over 24 hours.
  • Dosing Regimen: Conduct pilot PK/PD studies to determine bioavailability and half-life (e.g., intravenous vs. oral administration).
  • Toxicity Screening: Assess acute toxicity in rodents (OECD 423) and monitor organ histopathology post-administration.
  • Metabolite Identification: Use UPLC-QTOF-MS to track major metabolites in plasma and liver microsomes.
    Ethical Compliance: Adhere to ARRIVE guidelines for animal welfare .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

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